N-(4-(4-chlorophenyl)thiazol-2-yl)isonicotinamide
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Overview
Description
N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ISONICOTINAMIDE is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ISONICOTINAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Coupling with Isonicotinamide: The thiazole derivative is then coupled with isonicotinamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ISONICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ISONICOTINAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its biological activity.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ISONICOTINAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound can interfere with biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)isonicotinamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ISONICOTINAMIDE is unique due to its specific combination of a thiazole ring and isonicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H10ClN3OS |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-3-1-10(2-4-12)13-9-21-15(18-13)19-14(20)11-5-7-17-8-6-11/h1-9H,(H,18,19,20) |
InChI Key |
PWFRMDASXHVVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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